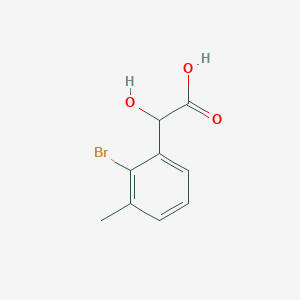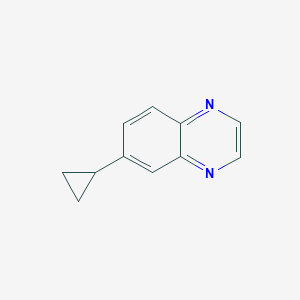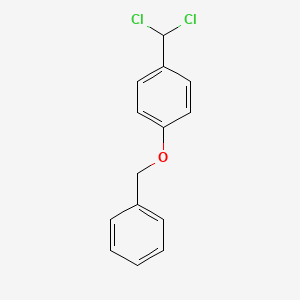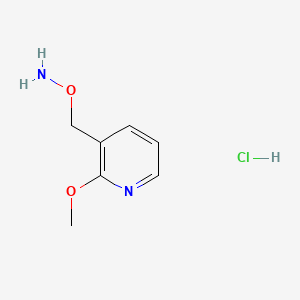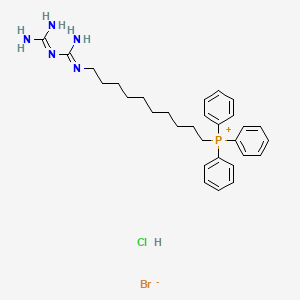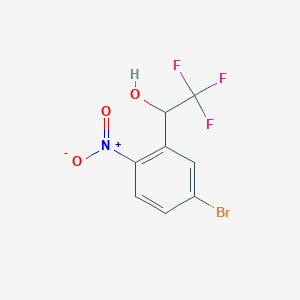
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reduction of 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethanone. One common method involves the use of sodium borohydride as a reducing agent in an ether solvent at temperatures ranging from 0 to 20°C. The reaction is usually completed within 2 hours, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Chromium trioxide, potassium permanganate.
Major Products Formed
Reduction: 1-(5-Amino-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethanone.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol largely depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s binding affinity to certain molecular targets, while the nitro and bromine groups can participate in various chemical reactions within the biological environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromo-2-nitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a trifluoroethanol group.
5-Bromo-2-nitroanisole: Contains a methoxy group instead of a trifluoroethanol group.
(5-Bromo-2-nitrophenyl)acetonitrile: Contains a nitrile group instead of a trifluoroethanol group.
Uniqueness
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C8H5BrF3NO3 |
|---|---|
Molekulargewicht |
300.03 g/mol |
IUPAC-Name |
1-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3,7,14H |
InChI-Schlüssel |
YAPTXGJGVFZMQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


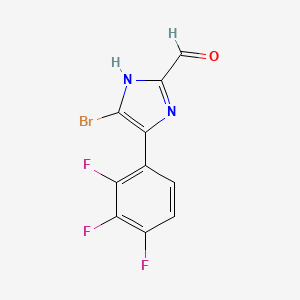

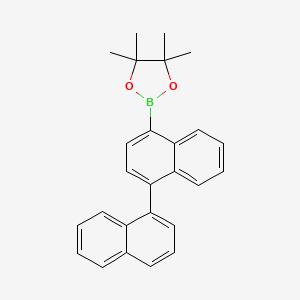
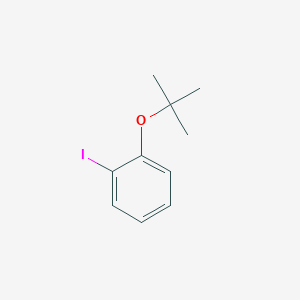
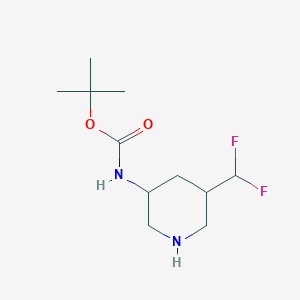
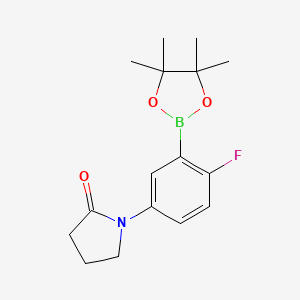
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
